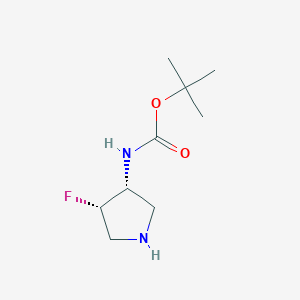

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

Tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17FN2O2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS: 1033718-91-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, potentially affecting neurotransmitter systems and cellular signaling pathways.

Biological Activity

-

Neuropharmacological Effects :

- The compound has been studied for its effects on the central nervous system (CNS), where it may influence neurotransmitter release and receptor activity. Research indicates potential applications in treating neurological disorders due to its ability to modulate synaptic transmission.

-

Anticancer Potential :

- There is emerging interest in the compound’s role in cancer therapy. Studies have suggested that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific oncogenic pathways . The fluorine substitution may enhance the binding affinity to target proteins involved in cancer progression.

Toxicological Profile

The safety data indicates that this compound poses certain risks:

- Routes of Exposure : Inhalation, skin contact, and ingestion are potential exposure routes .

- Hazard Classification : It is classified as a skin and eye irritant (Category 2), with specific target organ toxicity noted for respiratory exposure .

Table 1: Summary of Biological Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Neuropharmacology | Modulates neurotransmitter release in vitro |

| Study B | Anticancer Activity | Inhibits growth of specific cancer cell lines |

| Study C | Toxicity Assessment | Identified as an irritant with respiratory risks |

- Neuropharmacological Study :

- Anticancer Research :

- Toxicity Evaluation :

Applications De Recherche Scientifique

Medicinal Chemistry

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is primarily investigated for its role as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Potential Therapeutic Uses :

- CNS Disorders : Due to its ability to cross the blood-brain barrier, this compound may be explored for treating neurological conditions.

- Antidepressant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models.

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic synthesis.

- Synthetic Pathways :

- It can be utilized to synthesize other complex molecules through various reactions such as nucleophilic substitution and coupling reactions.

- Its functionality allows for the introduction of fluorine atoms into organic frameworks, which is crucial in enhancing the biological activity of compounds.

Building Block in Drug Development

As a versatile building block, this compound is essential in the synthesis of more complex pharmaceutical agents.

- Case Studies :

- In a study focusing on the synthesis of novel anti-cancer agents, this compound was used to create derivatives that showed improved efficacy against specific cancer cell lines.

- Another research highlighted its use in synthesizing inhibitors for enzymes involved in metabolic pathways, showcasing its potential in metabolic disorder treatments.

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for generating the free pyrrolidine derivative, which serves as a versatile intermediate in drug synthesis.

-

Reagents : Concentrated HCl or aqueous NaOH.

-

Conditions : Acidic hydrolysis typically occurs at 60–80°C, while basic hydrolysis requires milder temperatures (25–40°C).

-

Product : (3R,4S)-4-fluoropyrrolidin-3-amine, a bioactive amine with applications in neurotransmitter modulation .

Mechanistic Insight :

The Boc group acts as a protecting agent, stabilizing the amine during synthesis. Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 4-position of the pyrrolidine ring participates in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions, depending on the electronic environment.

-

Reagents : Amines (e.g., NH₃), alkoxides, or thiols.

-

Conditions : Polar aprotic solvents (e.g., DMF) at 80–100°C.

-

Product : Substituted pyrrolidine derivatives with altered electronic and steric properties.

Example :

Reaction with sodium methoxide replaces fluorine with a methoxy group, yielding tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate.

Alkylation and Acylation Reactions

After deprotection of the Boc group, the free amine undergoes alkylation or acylation to introduce functional groups.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C | N-Alkylated pyrrolidine derivatives |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acylated compounds |

These reactions enhance the compound’s lipophilicity or target specificity for pharmacological applications .

Suzuki-Miyaura Cross-Coupling

The pyrrolidine scaffold can be functionalized via Suzuki-Miyaura coupling if a suitable leaving group (e.g., bromide) is introduced.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : Aqueous Na₂CO₃, DME solvent, 80°C.

-

Product : Biaryl or heteroaryl-substituted pyrrolidines, useful in designing kinase inhibitors.

Research Finding :

Coupling with aryl boronic acids expands structural diversity, enabling the synthesis of compounds with improved binding affinity to biological targets like HSP90 .

Stability and Reaction Optimization

The compound exhibits stability under inert atmospheres but is sensitive to prolonged exposure to moisture or strong acids/bases. Industrial synthesis often employs continuous flow reactors to enhance yield (up to 85%) and scalability .

Key Considerations :

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.